molecular formula C12H19N3O2S B6622699 (2R)-N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide

(2R)-N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B6622699
M. Wt: 269.37 g/mol
InChI Key: NMXSCQCEHZQPCF-SECBINFHSA-N
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Description

(2R)-N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the pyrrolidine ring and the carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The thiazole ring might participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with thiazole and pyrrolidine rings are often explored for their potential as enzyme inhibitors or receptor modulators. This compound might be investigated for similar activities.

Medicine

In medicine, the compound could be studied for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2R)-N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide: shares similarities with other thiazole and pyrrolidine derivatives.

    Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Pyrrolidine derivatives: Often explored for their effects on the central nervous system.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which might confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

(2R)-N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-3-10-13-8(2)11(18-10)14-12(17)15-6-4-5-9(15)7-16/h9,16H,3-7H2,1-2H3,(H,14,17)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXSCQCEHZQPCF-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)NC(=O)N2CCCC2CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=C(S1)NC(=O)N2CCC[C@@H]2CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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